(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate
Overview
Description
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309.36 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boc-L-Tyrosine ethyl ester, also known as Ethyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate or (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, is primarily used as a prodrug for L-Tyrosine . The primary targets of this compound are the enzymes involved in the hydrolysis of the ester bond, which releases L-Tyrosine in the body .
Mode of Action
The mode of action of Boc-L-Tyrosine ethyl ester involves its conversion into L-Tyrosine in the body. This conversion is facilitated by enzymes that hydrolyze the ester bond in the compound . The released L-Tyrosine then participates in various biochemical reactions.
Biochemical Pathways
Boc-L-Tyrosine ethyl ester affects the tyrosine metabolism pathway. Once hydrolyzed, the released L-Tyrosine can be used as a substrate to synthesize numerous specialized metabolites in different groups of plants . These metabolites play crucial roles in various biochemical pathways and have significant downstream effects.
Pharmacokinetics
The pharmacokinetics of Boc-L-Tyrosine ethyl ester is characterized by its hydrolysis rate. Studies indicate that short linear chains like Boc-L-Tyrosine ethyl ester hydrolyze relatively slowly . This slow release of L-Tyrosine at a targeted site makes it a useful lipophilic prodrug candidate for improving the bioavailability of L-Tyrosine .
Result of Action
The molecular and cellular effects of Boc-L-Tyrosine ethyl ester’s action are primarily due to the activities of L-Tyrosine. As a precursor to several important substances, including neurotransmitters and hormones, L-Tyrosine plays a vital role in various physiological processes .
Action Environment
The action, efficacy, and stability of Boc-L-Tyrosine ethyl ester can be influenced by various environmental factors. For instance, its stability is demonstrated by the fact that it remains intact even after being stored at room temperature for an extended period . .
Biochemical Analysis
Biochemical Properties
Boc-L-Tyrosine ethyl ester plays a role in biochemical reactions as a prodrug for L-tyrosine . It interacts with enzymes such as tyrosinase, which can convert N-acetyl-L-tyrosine ethyl ester to a derivative of L-dopamine . The nature of these interactions involves the hydrolysis of the ester bond, releasing L-tyrosine for further biochemical reactions .
Cellular Effects
The effects of Boc-L-Tyrosine ethyl ester on cells are primarily related to its role as a prodrug for L-tyrosine . As L-tyrosine is a precursor for several important biomolecules, including proteins, hormones, melanin, and neurotransmitters, the release of L-tyrosine from Boc-L-Tyrosine ethyl ester can influence various cellular processes .
Molecular Mechanism
The molecular mechanism of action of Boc-L-Tyrosine ethyl ester involves its conversion to L-tyrosine . This occurs through the action of enzymes such as tyrosinase, which hydrolyze the ester bond . The released L-tyrosine can then participate in various biochemical reactions, influencing gene expression, enzyme activity, and biomolecular interactions .
Temporal Effects in Laboratory Settings
Studies on the conversion rate of L-tyrosine esters indicate that short linear chains hydrolyze relatively slowly . This suggests that Boc-L-Tyrosine ethyl ester could be a useful lipophilic prodrug candidate for the slow release of L-tyrosine at a targeted site .
Metabolic Pathways
Boc-L-Tyrosine ethyl ester is involved in the metabolic pathway of L-tyrosine . Upon hydrolysis, it releases L-tyrosine, which can then be metabolized through various pathways, depending on the specific cellular context .
Properties
IUPAC Name |
ethyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-14(19)13(17-15(20)22-16(2,3)4)10-11-6-8-12(18)9-7-11/h6-9,13,18H,5,10H2,1-4H3,(H,17,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYTXJUGUROLJK-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454440 | |
Record name | Ethyl N-(tert-butoxycarbonyl)-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72594-77-5 | |
Record name | Ethyl N-(tert-butoxycarbonyl)-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Boc-L-Tyrosine ethyl ester serves as a crucial starting material for synthesizing various chiral auxiliaries, including oxazolidine-2-selones, oxazolidine-2-thiones, and 2-phenylimino-2-oxazolidines. [, , ] These chiral auxiliaries are valuable tools in asymmetric synthesis, enabling the creation of enantiomerically pure compounds.
ANone: The synthesis typically involves several key steps:
- Protecting Group Manipulation: The phenolic hydroxyl group of Boc-L-Tyrosine ethyl ester is often protected, commonly with a benzyl group. []
- Ester Reduction and Deprotection: The ester functionality is reduced to the corresponding alcohol, followed by the removal of the amino protecting group (Boc). [, , ]
- Oxazoline/Oxazolidine Ring Formation: The resulting amino alcohol is then cyclized to form the core oxazoline or oxazolidine ring. This can be achieved through reactions with reagents like N,N-dimethyformamide diethyl acetal. []
- Introduction of Selenium/Sulfur/Imine: Further modifications introduce the desired functionality at the 2-position of the oxazolidine ring. This can involve reactions with selenium, sulfur, or aniline derivatives. [, , ]
A: Researchers have explored immobilizing these chiral auxiliaries on non-cross-linked polystyrene supports. [, ] This approach offers several benefits, including:
ANone: Certainly! Here are some examples:
- (4S)-4-(4′-(benzyloxyl)) benzyl oxazolidine-2-selone and (4S)-4-(4′-(benzyloxyl)) benzyl oxazolidine-2-thione: These chiral auxiliaries, synthesized from Boc-L-Tyrosine ethyl ester, can be used to control stereochemistry in various asymmetric reactions. []
- Non-cross-linked polystyrene-supported oxazolidine-2-selone: This immobilized chiral auxiliary offers the advantages of facile separation and potential recyclability. []
- Non-cross-linked polystyrene supported 2-phenylimino-2-oxazolidine: This polystyrene-supported chiral auxiliary, synthesized via a practical method from Boc-L-Tyrosine ethyl ester, provides an efficient tool for asymmetric synthesis. []
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